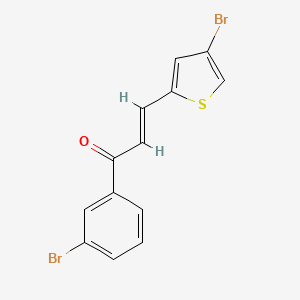![molecular formula C16H13ClN2O3S2 B10944734 Methyl 3-chloro-6-{[(furan-2-ylmethyl)carbamothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B10944734.png)
Methyl 3-chloro-6-{[(furan-2-ylmethyl)carbamothioyl]amino}-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-CHLORO-6-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
The synthesis of METHYL 3-CHLORO-6-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene and a palladium catalyst.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached through a nucleophilic substitution reaction using 2-furylmethylamine.
Formation of the Carbothioyl Group: The carbothioyl group can be introduced through a reaction with carbon disulfide and a suitable base.
Esterification: The final step involves esterification to form the methyl ester using methanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
METHYL 3-CHLORO-6-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous acid or base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 3-CHLORO-6-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and conductive polymers.
Biological Research: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of METHYL 3-CHLORO-6-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
METHYL 3-CHLORO-6-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE can be compared with other benzothiophene derivatives such as:
Methyl 3-chloro-1-benzothiophene-2-carboxylate: Lacks the furylmethyl and carbothioylamino groups, making it less complex.
3-Chloro-6-amino-1-benzothiophene-2-carboxylate: Contains an amino group instead of the furylmethylamino group.
Methyl 3-chloro-6-(methylamino)-1-benzothiophene-2-carboxylate: Contains a methylamino group instead of the furylmethylamino group.
The uniqueness of METHYL 3-CHLORO-6-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13ClN2O3S2 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
methyl 3-chloro-6-(furan-2-ylmethylcarbamothioylamino)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-21-15(20)14-13(17)11-5-4-9(7-12(11)24-14)19-16(23)18-8-10-3-2-6-22-10/h2-7H,8H2,1H3,(H2,18,19,23) |
InChI Key |
KHKGXKBRVKXCBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=S)NCC3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10944651.png)
![5-[(4-{(1Z)-1-[2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10944660.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10944666.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B10944667.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10944679.png)
![5,7-bis(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944686.png)
![(5Z)-5-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene)-3-(1-phenylethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10944691.png)
![N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10944694.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide](/img/structure/B10944700.png)
![N,N,9-trimethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10944706.png)


![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10944720.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylpiperidine-1-carbothioamide](/img/structure/B10944726.png)
